molecular formula C14H8FNO2 B567640 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid CAS No. 1260811-82-2

4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid

Cat. No. B567640
CAS RN: 1260811-82-2
M. Wt: 241.221
InChI Key: SVQNQAOEJZCAKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is 1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored at 4°C .

Scientific Research Applications

  • Synthesis and Properties in Liquid Crystals : The synthesis of 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid derivatives, particularly 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls, and their application in liquid crystals have been extensively studied. These compounds, due to their unique structural properties, have significant effects on transition temperatures in liquid crystalline phases. This includes the study of the effects of fluoro substitution ortho to the cyano group in biphenyls, which is known to significantly impact the stability of smectic A and nematic phases in liquid crystals (Gray et al., 1995).

  • Electrooptical Properties : Certain derivatives of this compound, when combined with other compounds, exhibit useful electrooptical properties. This is particularly relevant in the development of novel liquid crystal materials and technologies (Gray & Kelly, 1981).

  • Pharmaceutical Applications : Research also delves into the potential pharmaceutical applications of compounds structurally related to this compound. For instance, the synthesis of various pyridonecarboxylic acids, including fluoro, chloro, and cyano derivatives for antibacterial applications, has been reported. These studies explore the structure-activity relationships of these compounds, which is crucial in the development of new antibacterial agents (Matsumoto et al., 1984).

  • Chemical-Microbial Method for Drug Development : The use of fluorinated analogs of biphenyl derivatives, including those related to this compound, has been explored in the context of drug development. By identifying the optimum sites for fluorination in pro-drug molecules, researchers aim to improve metabolic stability, which is a crucial aspect in pharmaceutical development (Bright et al., 2013).

  • Material Science and Chemistry : The compound and its derivatives are also studied in the context of material science and chemistry for their unique properties, which include phase transitions and interactions with other chemical entities.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-(4-cyano-3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQNQAOEJZCAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718272
Record name 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260811-82-2
Record name 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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